3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid
Description
3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric acid is a synthetic intermediate featuring a butyric acid backbone modified with two functional groups: a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a 2-ethoxy-2-oxoethylamino substituent at position 2. The Boc group serves as a temporary protective moiety for the amine, enhancing stability during synthetic processes such as peptide coupling or heterocyclic synthesis . The ethoxy-oxoethyl group introduces ester functionality, which can influence solubility and reactivity in downstream applications. This compound is structurally related to pharmacologically active amino acid derivatives, often employed in drug discovery for its modularity in introducing diverse substituents .
Properties
IUPAC Name |
4-[(2-ethoxy-2-oxoethyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O7/c1-5-21-10(18)7-14-11(19)8(6-9(16)17)15-12(20)22-13(2,3)4/h8H,5-7H2,1-4H3,(H,14,19)(H,15,20)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWURWLTWPOCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid generally involves:
- Protection of the amino group with a Boc (tert-butoxycarbonyl) protecting group.
- Introduction of the ethoxycarbonyl moiety via amide bond formation or esterification.
- Functionalization of the oxobutyric acid backbone to incorporate the desired substituents.
This strategy aligns with typical amino acid derivative syntheses where selective protection and functional group transformations are critical.
Boc Protection of Amino Group
The Boc protection step is typically performed by reacting the free amino acid or amino alcohol precursor with di-tert-butyl dicarbonate ((Boc)₂O) in an organic solvent such as dichloromethane (DCM) at room temperature.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-amino-3-methyl-butan-1-ol + (Boc)₂O in DCM, 20–25°C, 12–18 h | 90–95 | Reaction monitored by TLC; no purification needed before next step |
Introduction of the Ethoxy-oxoethyl Amide Side Chain
The ethoxy-oxoethyl group is introduced through an amide coupling reaction between the Boc-protected amino acid intermediate and an appropriate ethoxycarbonyl-containing amine or acid derivative.
Typical coupling methods include:
- Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) combined with N-hydroxybenzotriazole (HOBt) in solvents like N,N-dimethylformamide (DMF).
- Alternatively, base-mediated coupling with potassium carbonate (K₂CO₃) in DMF can be employed.
Reaction conditions and yields from literature:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2 | Boc-protected amine + ethoxycarbonyl chloride, EDCI/HOBt, DMF, RT, 2 h | 70–85 | Purification by silica gel chromatography |
| 3 | Hydrolysis of ester intermediates with aqueous base (NaOH) | 80–90 | Converts esters to acids, finalizing the oxobutyric acid moiety |
This method is consistent with the amidation and ester hydrolysis steps reported in related syntheses of amino acid derivatives.
Oxobutyric Acid Backbone Functionalization
The 4-oxo group on the butyric acid backbone is introduced or maintained through selective oxidation or by starting from a suitably functionalized precursor. Oxidation methods may include:
- Use of mild oxidizing agents to convert hydroxyl groups to ketones without affecting Boc protection.
- Starting from 4-oxobutyric acid or its esters as substrates.
The control of reaction conditions (temperature, solvent, time) is critical to avoid Boc deprotection or side reactions.
Summary of Key Reaction Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|---|
| 1 | Boc Protection | (Boc)₂O, DCM, 20–25°C, 12–18 h | Protect amino group | 90–95 |
| 2 | Amide Coupling | EDCI, HOBt, DMF, RT, 2 h | Attach ethoxy-oxoethyl side chain | 70–85 |
| 3 | Ester Hydrolysis | NaOH aq., RT | Convert ester to acid | 80–90 |
| 4 | Oxo-group introduction | Mild oxidation or precursor selection | Install 4-oxo functionality | Variable |
Research Results and Discussion
- The Boc protection step is highly efficient and widely reproducible, providing a stable intermediate for further functionalization.
- Carbodiimide-mediated coupling reactions (EDCI/HOBt) are the preferred method for attaching the ethoxycarbonyl group due to their mild conditions and good yields.
- Hydrolysis of ester intermediates to the corresponding acids is straightforward and typically proceeds with high yield.
- Careful control of reaction parameters is essential to maintain Boc protection and avoid side reactions, especially during oxidation steps.
- The synthetic route is modular, allowing for variation in the side chain and backbone substituents, which is advantageous for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include the corresponding oxo derivatives, hydroxyl derivatives, and free amino acids after Boc deprotection .
Scientific Research Applications
3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The ethoxy-oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : The target compound’s ethoxy-oxoethyl group offers ester functionality absent in aryl-substituted analogs (e.g., fluorophenyl or bromophenyl derivatives), enabling tailored hydrolysis rates or conjugation strategies .
- Boc Protection: Unlike 4-oxobutyric acids with free amines (e.g., 4-[(2-chlorobenzyl)amino]-4-oxo-2-butenoic acid), the Boc group enhances stability during solid-phase synthesis but requires deprotection for final biological activity .
Biological Activity
3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric acid is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Compound Overview
The molecular formula of this compound is C13H19N3O5, with a molecular weight of approximately 285.31 g/mol. The presence of a tert-butoxycarbonyl (Boc) protecting group and an amino group makes this compound particularly interesting for pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves several key steps, including the use of various reagents and solvents. For instance, one method utilizes 4-nitrobenzaldehyde and 4-amino-1-Boc-piperidine in dry ethanol, followed by reduction with sodium borohydride to yield the desired product . The efficiency of the synthesis can be influenced by factors such as temperature, reaction time, and the choice of solvents.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against certain bacterial strains, indicating potential as antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although further investigation is needed to elucidate the underlying mechanisms.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies with biological macromolecules such as proteins and nucleic acids are essential for optimizing its pharmacological properties .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-4-(1-benzyl-2-methoxy-2-oxoethyl)amino-4-oxobutanoic acid | C14H18N2O5 | Contains a benzyl group enhancing lipophilicity |
| Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene | C17H22N2O5 | Features a chromene structure with distinct biological properties |
| (S)-tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine | C13H23NO5 | Morpholine ring affects reactivity and pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential protection-deprotection steps. The Boc group is introduced first to protect the amino group, followed by coupling the ethoxy-oxoethyl amine moiety via amide bond formation. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures ~0–25°C) are critical to minimize side reactions like hydrolysis of the Boc group or ester .
- Optimization : Yields improve with stoichiometric control of coupling reagents (e.g., HATU or EDC/HOBt) and pH stabilization (e.g., using DIEA) .
Q. How is the compound characterized, and what analytical techniques validate its purity?
- Techniques :
- NMR (¹H and ¹³C) confirms structural integrity, with Boc-group protons resonating at ~1.4 ppm and ester carbonyls at ~170 ppm .
- HPLC (C18 column, gradient elution with water/acetonitrile + 0.1% TFA) assesses purity (>95% typical for research-grade material) .
- Mass spectrometry (ESI or MALDI) verifies molecular weight (expected [M+H]⁺ ~363.3 g/mol) .
Q. What are the solubility and stability profiles under different storage conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), partially soluble in water at pH >7 due to deprotonation of the carboxylic acid .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent Boc-group cleavage or ester hydrolysis. Stability in solution is pH-dependent; avoid prolonged exposure to acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Approach : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to active sites (e.g., proteases or kinases). The Boc group may sterically hinder interactions, while the ethoxy-oxoethyl moiety could participate in hydrogen bonding .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Case Study : Discrepancies in coupling efficiency (50–80% yields) may arise from solvent choice (DMF vs. THF) or catalyst purity. Reproduce protocols with controlled variables (e.g., moisture-free DMF, freshly distilled DIEA) and characterize intermediates via TLC/MS .
- Troubleshooting : Low yields often stem from incomplete Boc protection; quantify free amines via ninhydrin test pre-coupling .
Q. How does the compound’s stereochemistry influence its reactivity in peptide synthesis?
- Analysis : The Boc-protected amino group’s configuration (R/S) affects coupling kinetics. Racemization risk increases at elevated temperatures; monitor via chiral HPLC or circular dichroism .
- Mitigation : Use low-temperature (0–4°C) coupling conditions and additives like Oxyma Pure to suppress racemization .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
- Process Chemistry : Transition from batch to flow reactors improves heat/mass transfer, reducing side products. Continuous Boc-deprotection (e.g., using TFA in a closed system) enhances reproducibility .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and enantiomeric ratios .
Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
